4-Bromo-L-phenylalanine

Descripción

Contextualization within Non-Canonical Amino Acid Research

The field of non-canonical amino acid (ncAA) research focuses on expanding the chemical diversity of proteins beyond the 20 common amino acids encoded by the universal genetic code. nih.govmdpi.com By introducing ncAAs with novel side chains, scientists can endow proteins with new physical, chemical, or biological functions. nih.govebi.ac.uk 4-Bromo-L-phenylalanine is a prominent example of an ncAA used in this context. caltech.edursc.org

The site-specific incorporation of ncAAs like this compound into a growing polypeptide chain is a sophisticated technique in synthetic biology. nih.gov A primary method involves the use of stop codon suppression, where a stop codon (typically the amber codon, UAG) within a gene is repurposed to encode the ncAA. rsc.orgacs.org This requires an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific to the ncAA and does not cross-react with endogenous amino acids or tRNAs. mdpi.comacs.org Researchers have successfully designed mutant yeast phenylalanyl-tRNA synthetase (PheRS) systems that can charge a suppressor tRNA with this compound, facilitating its high-fidelity insertion into a target protein in response to an amber codon. caltech.eduacs.org This methodology allows for precise, atom-by-atom control over protein composition, opening up avenues for creating proteins with tailored properties. nih.gov

Significance as a Building Block and Molecular Probe in Scientific Investigations

The utility of this compound stems from the unique properties of the bromine atom on its phenyl ring, allowing it to function as both a versatile building block and a sensitive molecular probe. chemimpex.compubcompare.ai

As a building block , it is widely used in solid-phase peptide synthesis and the creation of novel proteins. atomfair.comontosight.aichemimpex.com The incorporation of this compound can significantly influence the structure and stability of peptides and proteins. pubcompare.ainih.gov The bromine atom can alter local electronic environments and participate in halogen bonding, a non-covalent interaction that can help stabilize protein folds. pubcompare.ainih.gov Furthermore, the bromo-phenyl group serves as a reactive handle for post-translational chemical modifications. It is particularly valuable in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which allows for the synthesis of biaryl-linked amino acids within a peptide sequence. atomfair.com This capacity is exploited in medicinal chemistry to generate novel peptide-based therapeutics and complex molecular libraries. atomfair.comchemimpex.com

As a molecular probe , this compound provides a means to study intricate biological processes. chemimpex.com When incorporated at specific sites, it can report on local protein environments and dynamics. chemimpex.comnih.gov For instance, its introduction into the photoprotein aequorin was used to probe the mechanism of bioluminescence. nih.gov The substitution of a tyrosine residue with this compound, which cannot form hydrogen bonds in the same way, resulted in significant shifts in the emission wavelength of the bioluminescent reaction. nih.gov This provided fundamental insights into the role of the protein environment in modulating the properties of the light-emitting chromophore. nih.gov Additionally, research has shown that introducing this compound into enzymes can modulate their catalytic activity, offering a strategy for enzyme engineering and the study of structure-function relationships. nih.gov

| Research Area | Application of this compound | Key Finding | Source |

| Enzyme Engineering | Site-specific incorporation into the enzyme LmrR. | The V15Br variant showed 1.23 times the catalytic activity of the wild-type enzyme in a Henry reaction. | nih.gov |

| Bioluminescence Studies | Substituted for Tyrosine-82 in the photoprotein aequorin (Bromo82AEQ). | Caused a 20 nm red-shift in bioluminescence when paired with native coelenterazine, indicating a change in the chromophore's environment. | nih.gov |

| Protein-Protein Interactions | Used in peptide synthesis to study interactions. | The bromine atom can enhance binding interactions, making it valuable for drug design and studying biological pathways. | chemimpex.com |

| Protein Structure | Incorporated to understand structural dynamics. | The bromine substitution can significantly alter protein folding and enzymatic activity, serving as a tool to understand these dynamics. | pubcompare.ai |

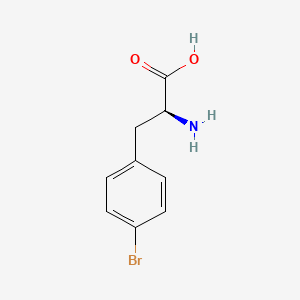

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-amino-3-(4-bromophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEMUHKUIQHFMTH-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24250-84-8 | |

| Record name | 4-Bromo-L-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo L Phenylalanine and Its Derivatives

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis leverages the high selectivity of enzymes in combination with traditional chemical reactions to create efficient and stereospecific synthetic routes. This is particularly valuable for producing enantiomerically pure amino acids like 4-Bromo-L-phenylalanine.

Enzyme-Mediated Routes for Enantiopure Production

The production of enantiopure amino acids is a significant challenge in synthetic chemistry. Phenylalanine ammonia lyases (PALs) are a class of enzymes that have demonstrated considerable utility in this area. PALs naturally catalyze the reversible, non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia. This reversibility can be exploited for synthesis; in the presence of high concentrations of ammonia, PALs can catalyze the addition of ammonia to a corresponding cinnamic acid derivative to produce the L-phenylalanine analogue. frontiersin.orgnih.gov This method is advantageous as it does not require any external cofactors. frontiersin.org

Engineered PALs have been developed to enhance activity and broaden the substrate scope, enabling the synthesis of various L-phenylalanine derivatives with high enantioselectivity. nih.gov For instance, a multi-enzymatic cascade process has been developed that couples PAL amination with a chemoenzymatic deracemization process, which involves stereoselective oxidation and nonselective reduction, to yield substituted D-phenylalanines with high optical purity. nih.gov This same system can be adapted to improve the enantiomeric excess of L-phenylalanines that are typically formed with lower selectivity. nih.gov

Another enzymatic route involves phenylalanine dehydrogenase (PheDH). Wild-type PheDH from Bacillus sphaericus, along with engineered mutants, has been successfully used in a cofactor-recycling system to synthesize non-natural amino acids like p-F-phenylalanine, a close structural relative of this compound. nih.gov Protein engineering has been shown to create improved biocatalysts with enhanced kinetic parameters for non-natural substrates. nih.gov

Biocatalytic Strategies for Phenylalanine Analogues

Biocatalytic strategies extend beyond single-enzyme reactions to encompass whole-cell systems and engineered metabolic pathways. These methods are instrumental in producing a variety of phenylalanine analogues, including halogenated versions. Fe(II)/α-ketoglutarate-dependent halogenases are a promising class of enzymes for this purpose, as they can functionalize unactivated C-H bonds, offering a direct route to halogenation. researchgate.net While few radical halogenases have been identified, they represent a significant area of research for expanding enzymatic halogenation capabilities. researchgate.net

The substrate promiscuity of certain enzymes allows them to accept modified substrates. For example, PALs have been used in chemoenzymatic cascades for the synthesis of complex structures like biaryl alanines. frontiersin.org The primary limitation of PAL-catalyzed synthesis is often the unfavorable equilibrium, with maximum conversions typically reaching 80-90% even at high ammonia concentrations. frontiersin.org To overcome this, strategies such as enzyme immobilization are employed to enhance stability and reusability, making the process more viable for continuous flow synthesis. frontiersin.org

The following table summarizes key enzymes and their roles in the synthesis of phenylalanine analogues.

| Enzyme Class | Example Enzyme | Synthetic Reaction | Key Advantages |

| Ammonia Lyases | Phenylalanine Ammonia Lyase (PAL) | Asymmetric hydroamination of cinnamic acids | No cofactor required; high stereoselectivity for L-isomers |

| Dehydrogenases | Phenylalanine Dehydrogenase (PheDH) | Reductive amination of phenylpyruvates | Can be engineered for non-natural substrates |

| Halogenases | Fe(II)/αKG-dependent Halogenases | Regioselective C-H bond halogenation | Direct halogenation of amino acid precursors |

Chemical Synthesis Routes

Chemical synthesis provides a versatile and scalable platform for producing this compound and its derivatives, offering methods for asymmetric synthesis, incorporation of protecting groups for peptide synthesis, and derivatization for specialized applications.

Asymmetric Synthesis Techniques

Achieving the correct stereochemistry is paramount, and several asymmetric synthesis techniques are employed. One method involves a crystallization-induced chiral inversion. For example, an α-substituted chiral carboxylic acid can be synthesized by inverting its enantiomer through the formation of diastereomeric salts with a chiral amine, where the desired salt has lower solubility and preferentially crystallizes from solution. acs.org

Another powerful technique is metallaphotoredox catalysis. A two-step process can convert the abundant amino acid serine into a wide array of optically pure unnatural amino acids. nih.gov This method uses a photocatalytic cross-electrophile coupling between a bromoalkyl intermediate (derived from serine) and an aryl halide, such as 1,4-dibromobenzene, to generate analogues of phenylalanine with complete retention of enantiopurity. nih.gov This approach is tolerant of many functional groups and is scalable using flow chemistry. nih.gov

Solid-Phase Synthesis of Protected Derivatives (Fmoc, Boc)

For its use in peptide synthesis, this compound must be protected at its N-terminus. The two most common protecting groups are Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl).

Fmoc-4-Bromo-L-phenylalanine: The Fmoc group is base-labile, making it central to the most common strategy for solid-phase peptide synthesis (SPPS). chemimpex.comnih.gov Fmoc-4-bromo-L-phenylalanine serves as a key building block, allowing for the incorporation of the brominated residue into a peptide chain. chemimpex.comchemimpex.com The bromine atom enhances reactivity and can be used to modulate binding interactions in drug design. chemimpex.com The Fmoc group itself is stable under the acidic conditions used to cleave side-chain protecting groups, providing orthogonality. chemimpex.comchempep.com

Boc-4-Bromo-L-phenylalanine: The Boc group is acid-labile and is employed in an alternative SPPS strategy. seplite.com It is typically removed using trifluoroacetic acid (TFA). seplite.comchempep.com Boc-4-bromo-L-phenylalanine is a valuable derivative that enhances stability and solubility, facilitating its use in the synthesis of complex peptide sequences. chemimpex.com The Boc/Benzyl protection scheme was the classical method for SPPS before the widespread adoption of the Fmoc strategy. seplite.com

The table below compares the two primary protection strategies for SPPS.

| Feature | Fmoc Protection Strategy | Boc Protection Strategy |

| Protecting Group | 9-fluorenylmethoxycarbonyl | tert-butyloxycarbonyl |

| Deprotection Condition | Base-labile (e.g., Piperidine in DMF) chempep.com | Acid-labile (e.g., 50% TFA in DCM) chempep.com |

| Final Cleavage | Acid-labile (e.g., TFA) | Strong acid (e.g., HF, TFMSA) seplite.com |

| Advantages | Milder deprotection conditions; compatible with sensitive modifications. nih.gov | Less risk of diketopiperazine formation at the dipeptide stage. |

| Common Use | Currently the most widely used method in SPPS. nih.gov | Classical method, still used for specific applications. seplite.com |

Precursor Utility in Halogenated Phenylalanine Synthesis (e.g., astatinated 4-[211At]astato-L-phenylalanine via electrophilic desilylation)

This compound and its derivatives can serve as precursors for the synthesis of other halogenated phenylalanines, particularly those containing radiohalogens for medical applications. The compound 4-[211At]astato-L-phenylalanine is a promising agent for targeted alpha therapy (TAT) in cancer treatment. rsc.orgresearchgate.netsigmaaldrich.com

A more convenient and effective method utilizes an organosilane precursor, such as 4-triethylsilyl-L-phenylalanine, for electrophilic desilylation. rsc.orgresearchgate.net This one-step reaction proceeds under mild conditions (70 °C for 10 minutes) and provides higher RCYs without the need for protecting groups. rsc.orgresearchgate.net This approach has proven highly effective for labeling aromatic amino acids with Astatine-211. rsc.orgresearchgate.net Another novel method involves the substitution of a dihydroxyboryl group on 4-borono-L-phenylalanine (BPA) with 211At in an aqueous medium, achieving very high radiochemical yields of up to 98%. nih.gov

The following table summarizes the radiochemical yields for the synthesis of 4-[211At]astato-L-phenylalanine using different precursor strategies.

| Precursor Type | Method | Radiochemical Yield (RCY) | Reference |

| Organostannane | Electrophilic Destannylation | Low (due to multi-step process) | rsc.orgresearchgate.net |

| Organosilane | Electrophilic Desilylation | 64% - 85% | rsc.orgresearchgate.netnih.gov |

| Dihydroxyboryl | Electrophilic Substitution | ~98% | nih.gov |

Development of Novel Synthetic Pathways

The synthesis of this compound and its derivatives has evolved beyond classical methods, with significant research focused on developing novel, more efficient, and stereoselective pathways. These modern approaches, including chemoenzymatic methods, transition-metal catalysis, and photoredox catalysis, offer improvements in terms of yield, enantiopurity, and substrate scope.

A notable advancement in the field is the use of chemoenzymatic cascades. One such approach utilizes Phenylalanine Ammonia Lyases (PALs) in a multi-enzyme system. For instance, a one-pot synthesis of D-phenylalanine derivatives has been achieved by coupling a PAL amination with a chemoenzymatic deracemization process, which involves stereoselective oxidation and non-selective reduction. rsc.orgnih.gov This method has been shown to produce substituted D-phenylalanines from inexpensive cinnamic acids in high yield and with excellent optical purity. rsc.orgnih.gov

Transition-metal catalysis has also emerged as a powerful tool for the synthesis of this compound derivatives. Palladium-catalyzed reactions, in particular, have been developed for the site-selective C(sp²)–H olefination of phenylalanine residues within peptides. acs.org This method uses the amino acids themselves as native bidentate directing groups to facilitate the C-H functionalization, offering a strategy for the postsynthetic modification of peptides. acs.org For example, the ortho-C–H olefination of N-(SO₂Py)-protected phenylalanine derivatives with electron-deficient alkenes has been demonstrated using a palladium catalyst with N-fluoro-2,4,6-trimethylpyridinium triflate as the terminal oxidant, proceeding with excellent monosubstitution selectivity and without loss of enantiopurity.

Another innovative approach involves metallaphotoredox catalysis. A two-step process has been described for the conversion of serine into a wide array of optically pure unnatural amino acids, including derivatives of phenylalanine. princeton.eduacs.org This method utilizes a photocatalytic cross-electrophile coupling between a bromoalkyl intermediate, derived from serine, and a diverse set of aryl halides. princeton.eduacs.org This technique is noted for its tolerance of a broad range of functionalities. princeton.eduacs.org

Furthermore, the use of vanadium-dependent haloperoxidases (VHPOs) represents a novel biocatalytic strategy. These enzymes can facilitate selective electrophilic halogenation of substrates. digitellinc.com A chemoenzymatic decarboxylative bromination of phenylpropiolic acids has been demonstrated using a vanadium-dependent chloroperoxidase from Curvularia inaequalis to generate reactive hypobromite in situ.

These novel synthetic pathways offer significant advantages over more traditional synthetic routes, providing access to a wider range of this compound derivatives with high levels of stereocontrol and efficiency.

| Methodology | Starting Material | Key Reagents/Catalyst | Product | Yield | Enantiomeric Excess (ee) |

| Chemoenzymatic Cascade | p-Bromocinnamic acid | Phenylalanine Ammonia Lyase (PAL), L-Amino Acid Deaminase (LAAD), NH₃:BH₃ | D-4-Bromophenylalanine | High | >99% |

| Palladium-Catalyzed C-H Olefination | N-Picolinamide-protected L-phenylalanine methyl ester | Pd(OAc)₂, Ag₂CO₃, KHCO₃, n-Butyl acrylate | Olefinated this compound derivative | Moderate to High | >99% |

| Metallaphotoredox Catalysis | N-Boc-L-serine methyl ester | Ir[dF(CF₃)ppy]₂(dtbbpy), Ni(OAc)₂·4H₂O, 4-bromoiodobenzene | N-Boc-4-bromo-L-phenylalanine methyl ester | Good | >99% |

| Vanadium Haloperoxidase | 4-Bromophenylpropiolic acid | Vanadium-dependent chloroperoxidase (CiVCPO), KBr, H₂O₂ | 1-bromo-2-(4-bromophenyl)acetylene | High Conversion | N/A |

Advanced Applications in Peptide and Protein Sciences

Site-Specific Incorporation into Peptides and Proteins

The ability to introduce 4-Bromo-L-phenylalanine at specific positions within a polypeptide chain is a cornerstone of its utility. This is achieved through two primary strategies: the expansion of the genetic code and chemical ligation techniques. These methods allow for the creation of proteins with novel properties and functions.

Genetic Code Expansion Methodologies

Genetic code expansion is a powerful technique that allows for the incorporation of non-canonical amino acids (ncAAs), such as this compound, into proteins during translation. researchgate.netfrontiersin.org This is accomplished by repurposing a codon, typically a stop codon, to encode the ncAA. nih.govfrontiersin.org

A key component of genetic code expansion is the use of an engineered aminoacyl-tRNA synthetase (aaRS). nih.govbiorxiv.org These enzymes are modified to specifically recognize and charge a desired ncAA, like this compound, onto a corresponding tRNA molecule. nih.govbiorxiv.org For instance, researchers have engineered variants of the E. coli tyrosyl-tRNA synthetase (EcTyrRS) and leucyl-tRNA synthetase (EcLeuRS) to incorporate various ncAAs. biorxiv.org The specificity of these engineered synthetases is crucial to ensure the high-fidelity incorporation of the unnatural amino acid at the desired position. nih.govacs.org

The engineered aaRS must work in conjunction with an orthogonal tRNA. frontiersin.orgnih.gov This means that the engineered synthetase should not recognize any of the cell's endogenous tRNAs, and the orthogonal tRNA should not be recognized by any of the cell's endogenous synthetases. labome.comlabpartnering.org The pyrrolysyl-tRNA synthetase/tRNA pair from Methanosarcina species is a commonly used orthogonal system that has been adapted for the incorporation of various ncAAs in bacteria, yeast, and mammalian cells. nih.govcam.ac.uk By optimizing the recognition between the orthogonal tRNA and synthetase, the efficiency of unnatural amino acid incorporation can be significantly increased. nih.gov

The most common codon suppression strategy involves the use of the amber stop codon (UAG). nih.govfrontiersin.org An orthogonal suppressor tRNA with an anticodon (CUA) that recognizes the UAG codon is introduced into the cell along with the engineered aaRS. labome.com When the ribosome encounters an amber codon in the mRNA sequence, the suppressor tRNA delivers the this compound to the growing polypeptide chain, rather than terminating translation. frontiersin.orgstanford.edu While the amber codon is widely used, other stop codons like opal (UGA) have also been utilized for the incorporation of halogenated phenylalanine analogs. nih.govresearchgate.net The efficiency of this suppression can be influenced by the sequence context surrounding the stop codon. nih.govdntb.gov.uaresearchgate.net

Chemical Ligation and Bioconjugation Techniques

Beyond genetic methods, this compound can be incorporated into proteins through chemical ligation. Native chemical ligation (NCL) allows for the joining of two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine. While direct ligation at a 4-bromophenylalanine residue is not standard, the amino acid can be part of a peptide fragment synthesized by solid-phase peptide synthesis and subsequently ligated.

The bromine atom on the phenyl ring of this compound also serves as a handle for bioconjugation. nih.govchemrxiv.orgchemrxiv.org This allows for the site-specific attachment of various molecules, such as fluorophores or cross-linkers, to the protein. Photoredox-mediated methods have been developed for the site-selective bioconjugation of phenylalanine residues, and similar strategies could be applied to this compound, leveraging the unique reactivity of the C-Br bond. nih.govchemrxiv.orgchemrxiv.org

Role in Protein Engineering and Design

The incorporation of this compound into proteins is a powerful tool for protein engineering and design. chemimpex.com The bromo- substituent can introduce novel chemical and physical properties into the protein. researchgate.netfrontiersin.orgbiorxiv.orgnih.govnih.govacs.orgnih.gov

The heavy bromine atom is particularly useful in X-ray crystallography for solving the phase problem through single-wavelength anomalous dispersion (SAD) or multiple-wavelength anomalous dispersion (MAD) phasing. The altered electronic properties of the aromatic ring can also be used to probe protein structure and dynamics.

Below is a table summarizing research findings related to the incorporation and application of phenylalanine analogs:

| Unnatural Amino Acid | Incorporation Method | Organism/System | Application |

| p-Iodo-L-phenylalanine | Opal (UGA) codon suppression | E. coli cell-free system | Chemoselective protein modification |

| p-Bromo-L-phenylalanine | Amber (UAG) codon suppression | E. coli | Protein structure and function studies |

| p-Azido-L-phenylalanine | Amber (UAG) codon suppression | E. coli | Click chemistry labeling |

| p-Acetyl-L-phenylalanine | Amber (UAG) codon suppression | Yeast | Keto-selective chemical modification |

| 4-Cyano-L-phenylalanine | Amber (UAG) codon suppression | E. coli | Vibrational reporter for probing protein environments |

This interactive table provides a snapshot of how different phenylalanine derivatives, including this compound, are utilized in protein science. The ability to introduce such a diverse range of functionalities into proteins opens up new avenues for understanding biological processes and for the development of novel therapeutics and diagnostics. chemimpex.com

Modulation of Protein Structure and Function through Unnatural Amino Acid Mutagenesis

Unnatural amino acid mutagenesis is a powerful technique that allows for the site-specific incorporation of non-canonical amino acids into proteins, thereby enabling precise modifications to protein structure and function. nih.gov The introduction of this compound can induce subtle yet significant changes in a protein's local environment, influencing its folding, stability, and enzymatic activity. The bromine atom, being larger and more electronegative than hydrogen, can alter steric and electronic properties within the protein structure.

A notable example of this is the selective substitution of tyrosine 66 in Green Fluorescent Protein (GFP) with this compound. nih.govh1.co This single substitution within the chromophore of GFP results in significant alterations to its spectral properties. The modified GFP exhibits a distinct shift in its absorbance and emission maxima, demonstrating how a single atom substitution can modulate the intricate electronic environment of the chromophore and, consequently, the protein's function. nih.govnih.govh1.co

The ability to introduce such a specific modification allows researchers to systematically probe structure-function relationships in proteins. By replacing key residues with this compound, it is possible to investigate the role of specific side chains in catalysis, substrate binding, and protein-protein interactions.

Creation of Proteins with Enhanced Properties and Novel Activities

In the case of Green Fluorescent Protein (GFP), the substitution of tyrosine 66 with this compound not only altered its spectral properties but also provided insights into the design of novel fluorescent probes. nih.govnih.gov The modified spectral characteristics of these GFP variants can be harnessed for various applications in cell biology and biotechnology, where proteins with tailored fluorescent properties are highly desirable.

The following table summarizes the spectral properties of GFP and its mutant containing this compound at position 66.

| Protein Variant | Excitation Max (nm) | Emission Max (nm) |

| Wild-Type GFP | 395 / 475 | 508 |

| Y66(4-Br-Phe) GFP | 377 | 454 |

This interactive data table is based on findings from studies on the unnatural amino acid mutagenesis of Green Fluorescent Protein. nih.govnih.gov

Development of Biologically Active Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have been modified to improve their therapeutic properties, such as stability against enzymatic degradation and enhanced bioavailability. mdpi.orgnih.gov this compound is a valuable building block in the design of such peptidomimetics. Its incorporation can confer increased resistance to proteolysis and modulate the pharmacological activity of the peptide. chemimpex.com

The bulky and hydrophobic nature of the bromophenyl side chain can influence the peptide's conformation and its interaction with biological targets. guidechem.com For instance, short bioactive peptides containing phenylalanine residues have been shown to possess antibacterial, antifungal, and anticancer properties. google.com By substituting phenylalanine with this compound, it is possible to fine-tune these activities and develop more potent and stable therapeutic agents. The bromine atom can also serve as a handle for further chemical modifications, allowing for the attachment of other functional groups to the peptide. guidechem.com

Investigations into Protein Folding, Stability, and Dynamics

Understanding the mechanisms of protein folding, stability, and dynamics is a fundamental goal in biochemistry. The site-specific incorporation of this compound provides a powerful probe for these investigations. The heavy bromine atom can be used as a spectroscopic marker in techniques like NMR spectroscopy to monitor the local environment and dynamics of the protein backbone and side chains. nih.govutoronto.cayoutube.comnih.gov

The bromine atom can also be utilized as a heavy atom derivative in X-ray crystallography to solve the phase problem and determine the three-dimensional structure of proteins. nih.govnih.gov This is crucial for understanding the structural basis of protein stability and dynamics.

Studies of Protein-Protein and Protein-Ligand Interactions

Elucidating the intricate networks of protein-protein and protein-ligand interactions is essential for understanding cellular processes. This compound can be incorporated at the interface of these interactions to serve as a structural and functional probe. The bromine atom provides a unique spectroscopic signature that can be used to map the binding site and characterize the binding kinetics. chemimpex.com

In protein-ligand interaction studies, the substitution of a key residue with this compound can help to delineate the specific interactions that govern binding affinity and specificity. The steric and electronic perturbations introduced by the bromine atom can be used to probe the stringency of the binding pocket.

Moreover, the heavy bromine atom can be exploited in techniques like anomalous scattering in X-ray crystallography to precisely locate the position of the modified amino acid within a protein-ligand or protein-protein complex, thereby providing a detailed map of the interaction interface. nih.govnih.gov

Applications As a Chemically Reactive Moiety and Molecular Probe

Utilization in Bioorthogonal Chemistry

Bioorthogonal chemistry involves chemical reactions that can be performed in living systems without interfering with native biological processes. nih.gov 4-Bromo-L-phenylalanine serves as an excellent substrate for such reactions. Once incorporated into a protein's structure via genetic code expansion, the bromophenyl group acts as a reactive site for subsequent, highly specific chemical modifications. acs.org The carbon-bromine bond can be selectively targeted by certain catalysts, allowing for the attachment of various molecules of interest in a controlled manner. This approach overcomes the limitations of traditional protein modification methods, which often lack specificity and can result in heterogeneous products. nih.govchemrxiv.org

A primary application of this compound in bioorthogonal chemistry is its use in palladium-catalyzed cross-coupling reactions. nih.gov These reactions are highly efficient for forming new carbon-carbon bonds. The bromine atom on the phenylalanine side chain serves as an ideal leaving group for reactions like the Suzuki-Miyaura and Negishi couplings, which are widely used due to their mild reaction conditions and tolerance of various functional groups. nih.govmdpi.com

The Suzuki-Miyaura reaction couples the aryl bromide of this compound with an organoboron compound, typically an aryl or vinyl boronic acid or ester. nih.govmdpi.com This reaction has been successfully applied to peptides and amino acid motifs containing a 4-bromophenyl moiety to assemble complex structures, such as polyaryl unnatural amino acids. rsc.org Researchers have demonstrated that these reactions can proceed efficiently using various palladium catalysts, enabling the introduction of new aromatic systems onto the amino acid scaffold. mdpi.comrsc.org

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. mdpi.combath.ac.uk This method has been effectively used to create substituted phenylalanine derivatives from organozinc reagents derived from other amino acids and aromatic bromides. bath.ac.ukresearchgate.net The reactivity difference between various aryl halides allows for selective and sequential couplings, enabling the synthesis of complex, unsymmetrical molecules. bath.ac.uk These palladium-catalyzed methods provide a powerful platform for modifying proteins and peptides with a high degree of precision.

| Reaction Type | Substrate Containing 4-Bromophenyl Group | Catalyst/Reagents | Introduced Functionality |

| Suzuki-Miyaura | N-Boc phenylalanine containing a 4-bromobiphenyl (B57062) moiety | Pd catalyst, (4-methoxyphenyl)boronic acid | Teraryl-based motifs |

| Suzuki-Miyaura | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh3)4, K3PO4, various aryl/heteroaryl boronic acids | Aryl and heteroaryl groups |

| Negishi Coupling | Aromatic bromides | Organozinc iodides derived from α-amino acids, Pd(OAc)2 / P(o-Tol)3 | Substituted phenylalanine derivatives |

The true power of using this compound as a chemical handle lies in the vast array of functionalities that can be introduced into a biomolecule. Palladium-catalyzed cross-coupling reactions are not limited to simple aryl groups; they can be used to attach a wide range of chemical moieties, each conferring new properties to the target protein or peptide. rsc.org

Researchers have successfully used these methods to introduce:

Polycyclic Aromatic Systems: By performing successive Suzuki-Miyaura couplings, complex motifs like teraryl, quateraryl, and even hexaaryl groups have been appended to amino acid backbones. rsc.org These additions can significantly alter the steric and electronic properties of the local environment within a protein.

Heteroaromatic Groups: A variety of heteroaromatic boronic acids can be coupled to the 4-bromophenylalanine residue, introducing functionalities that can participate in hydrogen bonding or coordinate with metal ions. mdpi.com

Probes and Labels: The coupling reaction can be used to attach fluorescent dyes, biotin (B1667282) tags, or other reporter molecules, facilitating the study of protein localization, trafficking, and interactions. chemimpex.com

Therapeutic Payloads: Small molecule drugs or chelating agents for radionuclides can be conjugated to the amino acid, creating targeted therapeutic agents.

This ability to introduce such a wide diversity of chemical structures with high specificity makes this compound an invaluable tool for protein engineering and synthetic biology. nbinno.com

Development of Advanced Bioconjugation Strategies

Bioconjugation is the process of chemically linking molecules to create novel complexes with combined properties. The use of this compound has spurred the development of advanced, site-specific bioconjugation strategies. chemimpex.comchemimpex.com The core of this strategy is the genetic incorporation of this compound at a specific, predetermined position within a protein's amino acid sequence. This is achieved using an engineered aminoacyl-tRNA synthetase/tRNA pair that uniquely recognizes this compound and inserts it in response to a specific codon (e.g., the amber stop codon). Once incorporated, the protein possesses a unique reactive handle that is orthogonal to the functional groups of the 20 canonical amino acids. acs.org

Targeted functionalization is a key advantage of using unnatural amino acids like this compound. nih.gov Traditional methods for modifying proteins, such as targeting the side chains of lysine (B10760008) or cysteine, often lead to a heterogeneous mixture of products because proteins typically have multiple instances of these residues on their surface. nih.govchemrxiv.org This lack of control can compromise the protein's biological activity and lead to products with inconsistent pharmacological properties. researchgate.net

By contrast, the site-specific incorporation of this compound ensures that modification occurs only at the desired location. nbinno.com This precision is critical for:

Preserving Protein Function: Modification can be directed to a region of the protein that will not disrupt its folding, stability, or active site.

Optimizing Conjugate Properties: The exact placement of a drug or imaging agent on an antibody, for instance, can significantly impact its efficacy and pharmacokinetics.

Fundamental Research: It allows scientists to probe specific regions of a protein by introducing labels or cross-linkers at a defined position to study protein structure and interactions. chemimpex.com

This strategy enables the creation of a homogeneous population of precisely modified biomolecules, which is essential for both therapeutic applications and detailed biochemical studies. nih.govchemrxiv.org

The combination of site-specific incorporation and versatile cross-coupling chemistry has led to the creation of a variety of sophisticated, chemically modified bioconjugates. These conjugates are designed to have novel functions or improved properties compared to their unmodified counterparts. The ability to attach biomolecules to other molecules or surfaces facilitates the development of advanced therapeutic and diagnostic systems. chemimpex.com

| Bioconjugate Type | Modification Strategy | Potential Application |

| Fluorescently Labeled Proteins | Suzuki coupling of a fluorescent boronic acid | Tracking protein localization and dynamics in live cells |

| Peptide-Polyaryl Hybrids | Iterative Suzuki coupling to build terphenyl or quaterphenyl (B1678625) units | Creating novel biomaterials or peptidomimetics with defined structural properties |

| Targeted Drug Delivery Systems | Palladium-catalyzed attachment of a cytotoxic drug to a protein (e.g., an antibody) | Cancer therapy (Antibody-Drug Conjugates) |

| Surface-Immobilized Proteins | Conjugation of the protein to a functionalized surface | Development of biosensors and diagnostic arrays |

Precursor for Spectroscopic and Imaging Probes

Beyond its role as a reactive handle for attaching existing molecules, this compound can also serve as a precursor in the synthesis of the probe itself. The carbon-bromine bond can be transformed into other functional groups or used as a site for introducing atoms required for specific imaging modalities.

For instance, the bromo- group can be replaced by other halogens, such as iodine, through halogen exchange reactions. This is particularly relevant for medical imaging. Research has shown that 2-bromo-L-phenylalanine can be used as a precursor to synthesize 2-iodo-L-phenylalanine, which can then be radiolabeled with isotopes like Iodine-123 or Iodine-125. nih.gov These radiolabeled amino acids are promising agents for tumor imaging with techniques like single-photon emission computed tomography (SPECT), as many tumors exhibit increased amino acid uptake. nih.gov The same principle can be applied to the 4-bromo isomer to create para-substituted imaging agents.

Furthermore, the Suzuki-Miyaura coupling reaction provides a direct route to synthesize fluorescent probes. By coupling this compound incorporated into a peptide with a boronic acid derivative of a fluorophore, a fluorescently tagged peptide can be created. chemimpex.com This allows for the development of custom probes for fluorescence microscopy, flow cytometry, and other bio-analytical techniques, enabling the visualization and tracking of specific biomolecules in various biological assays. chemimpex.com

Isotopic Labeling for Advanced Spectroscopic Analysis

The bromine atom of this compound makes it an excellent precursor for the synthesis of other phenylalanine analogs, including those with isotopic labels for advanced spectroscopic techniques like infrared (IR) spectroscopy. The carbon-bromine bond can be chemically modified, for instance, through palladium-catalyzed cross-coupling reactions, to introduce new functional groups. researchgate.netrsc.org

A prominent example is the synthesis of 4-cyano-L-phenylalanine (pCNPhe), a powerful vibrational probe for studying protein environments. nih.govnih.gov The nitrile group (C≡N) of pCNPhe has a vibrational frequency that is highly sensitive to its local electrostatic environment, making it an effective reporter on protein structure and dynamics. nih.gov Palladium-catalyzed cyanation of aryl bromides is a well-established method for forming aryl nitriles, indicating that 4-Br-Phe is a suitable starting material for synthesizing pCNPhe. rsc.orgnih.govnih.gov

Furthermore, the cyano group can be synthesized with heavy isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), to create p-(¹³C,¹⁵N-Cyano)phenylalanine. psu.edu These isotopomers are particularly valuable for 2D-IR spectroscopy. nih.gov Isotopic labeling shifts the vibrational frequency of the nitrile probe, which helps to unambiguously assign its signal in crowded protein spectra and can extend the experimental time range by increasing the probe's vibrational lifetime. nih.govpsu.edu

In a related context, the use of halogenated phenylalanines extends to Nuclear Magnetic Resonance (NMR) spectroscopy. While 4-Br-Phe itself is not an NMR probe, its chemical reactivity is analogous to that of fluorinated phenylalanine derivatives used in ¹⁹F NMR. Fluorine is a highly sensitive nucleus for NMR, and incorporating amino acids like 4-fluoro-L-phenylalanine allows researchers to monitor protein conformation and ligand binding with high precision. researchgate.net The principles of using halogenated phenylalanines as chemical handles are therefore central to creating a range of spectroscopic probes.

Synthesis of Fluorescently Tagged Analogs

The bromine atom in this compound is a key functional group for synthesizing fluorescently tagged amino acid analogs. chemimpex.com The carbon-bromine bond on the phenyl ring is susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. acs.orgacs.org These reactions allow for the covalent attachment of diverse fluorescent moieties (fluorophores) to the phenylalanine side chain, transforming it into a luminescent probe.

For example, Suzuki coupling reactions can be used to link biphenyl (B1667301) boronic acids to halogenated phenylalanines, such as iodophenylalanine, to create fluorescent biphenyl derivatives. acs.org Similarly, Sonogashira coupling enables the attachment of terminal alkynes, which can be part of a larger conjugated, fluorescent system. acs.org This one-pot, two-step approach starting from a halogenated precursor allows for the rapid discovery of novel fluorescent amino acids with enhanced photophysical properties. acs.org

These synthetic strategies yield unnatural amino acids with tailored fluorescent properties, including high quantum yields and emission wavelengths that are shifted away from the natural fluorescence of proteins, thereby reducing background interference. acs.orgacs.org Once synthesized, these fluorescent analogs can be incorporated into peptides to act as probes for monitoring biological processes like protease activity or conformational changes during protein-inhibitor binding. acs.org

Contributions to Chemical Biology Tool Development

This compound is a valuable tool in chemical biology, primarily through its use in genetic code expansion. chemimpex.com This technology allows for the site-specific incorporation of ncAAs into proteins in living organisms, endowing them with novel structures and functions. By engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair, researchers can direct the cellular machinery to read a specific codon (often an amber stop codon) as a signal to insert 4-Br-Phe instead of one of the canonical amino acids. nih.gov

The incorporation of 4-Br-Phe into proteins provides a chemical handle for subsequent modifications, a strategy known as bioorthogonal chemistry. The bromine atom can be used for post-translational modifications, such as attaching probes, crosslinkers, or therapeutic agents via palladium-catalyzed reactions. This enables detailed studies of protein function, folding, and interactions within a cellular context. chemimpex.com

Moreover, the introduction of 4-Br-Phe and other ncAAs is being used to create new-to-nature biomolecules. For example, its incorporation into cyclodipeptides, a class of natural products with diverse biological activities, expands their structural diversity and potential pharmacological applications. Researchers have successfully engineered host systems for the high-fidelity incorporation of p-Bromophenylalanine, minimizing its misincorporation with natural amino acids like tryptophan and lysine. This precision is crucial for creating well-defined biological tools and therapeutics. The ability to introduce this reactive amino acid into specific protein sites opens up possibilities for designing novel enzyme inhibitors, creating advanced biomaterials, and developing new protein-based drugs. chemimpex.com

Role in the Development of Functional Materials and Biomaterials

Engineering of Peptide-Based Materials

The incorporation of 4-Bromo-L-phenylalanine into peptide chains is a strategic approach to engineer novel biomaterials. The bromine atom provides a reactive handle for post-synthesis modifications and introduces unique physicochemical properties that can influence the peptide's structure, stability, and function. chemimpex.com

In a study focused on generating new cyclodipeptides, this compound was one of several non-canonical amino acids successfully incorporated into peptide structures using genetic code expansion and directed evolution of cyclodipeptide synthase enzymes. acs.org This demonstrates the biological compatibility of this amino acid for creating novel peptide architectures.

Table 1: Research Findings on this compound in Peptide Engineering

| Research Focus | Key Finding | Significance |

|---|---|---|

| Peptide Modification | Incorporation of this compound enhances peptide stability and bioactivity. chemimpex.com | Enables the development of more robust peptide-based therapeutics. |

| Functionalization | The bromine atom serves as a reactive site for post-synthesis modification and functionalization. nbinno.com | Allows for the creation of complex biomaterials with tailored functionalities. |

| Biosynthesis | Successfully incorporated into cyclodipeptides via genetic code expansion. acs.org | Opens avenues for the biosynthesis of novel peptide structures with unnatural amino acids. |

Design of Self-Assembling Structures

Self-assembly is a fundamental process in creating well-ordered nanostructures from molecular building blocks. Phenylalanine and its derivatives are known for their ability to self-assemble into various morphologies, including fibrils, nanotubes, and hydrogels, driven primarily by π-π stacking of the aromatic rings and hydrogen bonding. nih.govresearchgate.netnih.gov The introduction of a bromine atom in this compound adds another dimension to these interactions, influencing the self-assembly process and the final architecture of the resulting biomaterial.

The bromine atom can participate in halogen bonding, a non-covalent interaction that can direct the assembly of molecules into specific supramolecular structures. This, in addition to modifying the hydrophobic and electronic character of the phenyl ring, can be used to fine-tune the self-assembly process. Studies on other phenylalanine derivatives have shown that modifications to the phenyl ring can control the morphology of the resulting nanostructures. rsc.org For instance, the introduction of phenylalanine into peptide sequences can enhance self-assembling properties, leading to the formation of nanofibrous scaffolds suitable for applications like controlled drug release. dovepress.com The stability of these self-assembled structures is often dependent on factors like pH, which can alter intermolecular electrostatic interactions and affect the final morphology. rsc.org

While direct studies on the self-assembly of this compound are not extensively detailed in the provided results, the principles governing the self-assembly of analogous phenylalanine-containing peptides provide a strong basis for its potential. Elastin-derived peptides containing phenylalanine, for example, exhibit potent self-assembling capabilities, forming stable nanoparticles at body temperature, which makes them suitable for drug-delivery carriers. nih.gov The unique electronic properties conferred by the bromine atom in this compound could be harnessed to create novel self-assembling systems with predictable and controllable morphologies.

Precursor for Polymers with Specialized Properties

This compound is a valuable precursor for synthesizing polymers with unique and specialized properties. chemimpex.com Its structure can be integrated into polymer backbones or side chains to impart specific functionalities. One significant area of application is in the creation of molecularly imprinted polymers (MIPs).

MIPs are synthetic polymers with tailor-made recognition sites for a specific target molecule. webofproceedings.org Although studies have focused on creating MIPs specific for 4-borono-L-phenylalanine using L-phenylalanine as a template, the principles are directly applicable. mdpi.comnih.govnih.govresearchgate.net In this process, a functional monomer (like methacrylic acid) and a cross-linker (like ethylene (B1197577) glycol dimethacrylate) are polymerized in the presence of a template molecule (e.g., an L-phenylalanine derivative). webofproceedings.orgnih.gov After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and functionality to the template molecule. These MIPs exhibit high selectivity and can be used in separation science, detection, and as drug delivery devices. mdpi.com

Furthermore, phenylalanine derivatives are used to synthesize hybrid block copolymers. For example, poly(l-lactide)-b-poly(l-phenylalanine) copolymers have been synthesized through sequential ring-opening polymerization. mdpi.com These materials combine the properties of both blocks, offering potential for various biomedical applications. Similarly, high-molecular-weight polypeptides with functional aromatic side chains, such as poly(4-amino-L-phenylalanine), have been prepared. researchgate.netrsc.orgrsc.org These polymers can exhibit interesting properties like water solubility and in-situ gelation, forming crystalline β-sheet domains that act as cross-linking junctions. researchgate.netrsc.org The bromo-functionality in this compound could be similarly exploited to create novel polymers with advanced thermal, mechanical, or recognition properties.

Table 2: Examples of Polymers Derived from Phenylalanine Analogs

| Polymer Type | Precursor/Template | Key Properties/Applications |

|---|---|---|

| Molecularly Imprinted Polymer (MIP) | L-phenylalanine (as template for BPA) | High selectivity, thermal and chemical stability; used for specific adsorption of target molecules like 4-borono-L-phenylalanine (BPA). nih.gov |

| Hybrid Block Copolymer | L-phenylalanine | Combines properties of different polymer blocks (e.g., poly(l-lactide) and poly(l-phenylalanine)) for biomedical applications. mdpi.com |

| Functional Polypeptide | 4-amino-L-phenylalanine | Good water solubility, in-situ gelation ability, pH-responsive behavior. researchgate.netrsc.org |

Computational and Theoretical Studies Involving 4 Bromo L Phenylalanine

Molecular Dynamics Simulations of Modified Proteins

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. nih.govmdpi.com The incorporation of 4-Bromo-L-phenylalanine into proteins provides a unique probe for investigating protein dynamics, stability, and interactions.

To accurately model proteins containing this unnatural amino acid, specific force field parameters are required. Researchers have developed and tested parameters for para-bromo-L-phenylalanine compatible with widely used force fields such as Amber ff14SB. nih.gov These parameters are derived from high-level quantum mechanical calculations and are validated by comparing simulated properties with experimental data or higher-level theoretical benchmarks. nih.gov The availability of these parameters allows for robust and predictive MD simulations of proteins modified with this compound. nih.gov

MD simulations of proteins containing this compound can reveal how this modification impacts the local and global dynamics of the protein. For instance, a recent study on the evolution of cyclodipeptide synthases utilized MD simulations to understand the interactions between enzyme variants and intermediates containing non-canonical amino acids, including this compound. acs.org These simulations, conducted over nanosecond timescales, can provide insights into the stability of enzyme-substrate complexes and the conformational changes induced by the presence of the halogenated amino acid. acs.org

The following table summarizes key aspects of MD simulations involving proteins modified with unnatural amino acids like this compound.

| Simulation Aspect | Description | Relevance to this compound |

| Force Field Parameters | A set of equations and associated constants designed to approximate the potential energy of a system of atoms and molecules. | Specific parameters for the brominated phenyl ring are necessary for accurate simulations. nih.gov |

| Solvent Model | Explicit or implicit representation of the solvent (usually water) in the simulation. | Crucial for accurately modeling the hydration of the modified protein and its interactions. |

| Simulation Time | The duration of the simulated molecular trajectory. | Typically ranges from nanoseconds to microseconds, depending on the process being studied. |

| Analysis Metrics | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), hydrogen bonding analysis, etc. | Used to quantify changes in protein structure, flexibility, and interactions upon incorporation of this compound. |

Quantum Chemical Calculations of Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. For this compound, these calculations can provide valuable insights into how the bromine substituent alters the properties of the phenyl ring, which in turn influences its interactions within a protein.

Studies on halogenated phenylalanine derivatives have shown that the type and position of the halogen atom significantly impact the electronic properties of the aromatic ring. nih.gov DFT calculations can be used to compute various molecular properties that correlate with reactivity, such as electrostatic potential (ESP) maps, frontier molecular orbital energies (HOMO and LUMO), and atomic charges.

The bromine atom in this compound is an electron-withdrawing group due to its electronegativity, but it is also a weak deactivator in electrophilic aromatic substitution due to the counteracting effect of its lone pairs donating into the ring. DFT calculations can precisely quantify these effects. For example, ESP maps visualize the charge distribution on the molecule's surface, indicating regions that are prone to electrostatic interactions. nih.gov

The following table presents a conceptual summary of how quantum chemical calculations can be applied to understand the reactivity of halogenated phenylalanine analogs.

| Calculated Property | Description | Implication for this compound |

| Electrostatic Potential (ESP) | The potential energy experienced by a positive point charge at a particular location near a molecule. | The bromine atom creates a region of positive electrostatic potential (a "sigma-hole") on its outer surface, which can participate in halogen bonding, a specific type of non-covalent interaction. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | A smaller gap generally indicates higher reactivity. The bromo-substituent will modulate this gap compared to native phenylalanine. |

| Mulliken Atomic Charges | A method for partitioning the total charge of a molecule among its constituent atoms. | Provides a quantitative measure of the electron-withdrawing effect of the bromine atom on the phenyl ring. |

| Dipole Moment | A measure of the separation of positive and negative charges in a molecule. | The introduction of the polar C-Br bond increases the dipole moment of the side chain, influencing its interactions in different environments. |

Rational Design of Aminoacyl-tRNA Synthetases for Analog Recognition

The site-specific incorporation of this compound into proteins is made possible by an engineered aminoacyl-tRNA synthetase (aaRS) that preferentially recognizes this unnatural amino acid and attaches it to a corresponding tRNA. The rational design of such synthetases heavily relies on computational methods.

The process typically starts with the crystal structure of a native aaRS, often a tyrosyl-tRNA synthetase (TyrRS) or a pyrrolysyl-tRNA synthetase (PylRS), which has a binding pocket that is structurally similar to what would be required for this compound. rsc.org Computational modeling is then used to identify key amino acid residues in the active site that can be mutated to accommodate the bromo-substituent and discriminate against the native amino acid.

Key mutations are often targeted to create space for the larger bromine atom and to introduce favorable interactions. For instance, a smaller amino acid like alanine (B10760859) or glycine (B1666218) might be introduced to replace a larger residue, thus expanding the binding pocket. Studies have shown that mutations at specific positions within the synthetase active site are critical for altering substrate specificity. For example, in one study, the A302T mutation in a Methanosarcina mazei PylRS-derived synthetase was found to be a key determinant for the recognition of various phenylalanine analogs, including m-bromo-L-phenylalanine. nih.gov

The following table outlines the general steps involved in the rational design of an aaRS for this compound recognition.

| Design Step | Computational Method(s) | Objective |

| Template Selection | Structural alignment, sequence homology searches | Identify a suitable native aaRS with a binding pocket that can be engineered to accept this compound. |

| Active Site Analysis | Molecular visualization, pocket volume calculation | Identify residues that sterically clash with the bromo-substituent or that can be mutated to improve binding. |

| In Silico Mutagenesis | Molecular modeling software | Generate models of the aaRS with various mutations in the active site. |

| Docking and Scoring | Molecular docking simulations | Predict the binding pose and affinity of this compound to the mutant synthetases. |

| Selection of Candidates | Analysis of docking scores and predicted interactions | Prioritize a small number of promising mutant synthetases for experimental validation. |

One successful example is the de novo engineering of a pyrrolysyl-tRNA synthetase to incorporate p-bromo-L-phenylalanine, demonstrating the feasibility of this computational-guided approach. rsc.org

Modeling of Enzyme-Substrate Interactions

Computational modeling of the interactions between this compound and its target enzyme, typically an engineered aaRS, is crucial for understanding the basis of recognition and for guiding further enzyme engineering efforts. Molecular docking is a primary tool used for this purpose. nih.govmdpi.com

Docking simulations predict the preferred orientation of this compound when bound to the enzyme's active site and estimate the strength of the interaction, often represented as a docking score or binding energy. nih.gov These simulations can reveal key interactions, such as hydrogen bonds with the amino and carboxyl groups of the amino acid, and van der Waals or hydrophobic interactions with the bromophenyl side chain. nih.gov

A key interaction that can be modeled is the potential for halogen bonding between the bromine atom of this compound and an electron-rich atom (like a backbone carbonyl oxygen) in the enzyme's active site. Halogen bonds are directional, non-covalent interactions that can contribute significantly to binding affinity and specificity.

The availability of crystal structures of aaRSs complexed with their substrates, including non-canonical ones, provides a basis for these modeling studies. For instance, a crystal structure of an aaRS bound to p-bromo-L-phenylalanine is available in the Protein Data Bank (PDB ID: 2AG6), which serves as an excellent template for detailed interaction analysis and further computational studies like MD simulations. nih.gov

The table below summarizes the types of interactions that can be modeled between this compound and an engineered aaRS.

| Interaction Type | Description | Potential Residues Involved |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Asp, Glu, Asn, Gln, Ser, Thr, Tyr, and backbone atoms interacting with the amino and carboxyl groups of this compound. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | Interactions between the phenyl ring and nonpolar residues like Ala, Val, Leu, Ile, Phe. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | General interactions between the ligand and the protein that contribute to binding. |

| Halogen Bonding | A non-covalent interaction between a halogen atom (the Lewis acid) and a Lewis base. | The bromine atom of this compound and a backbone carbonyl oxygen or a side chain with lone pairs (e.g., Ser, Thr). |

By combining these computational approaches, researchers can gain a detailed, atom-level understanding of how this compound interacts with proteins and how to engineer biological systems to specifically utilize this valuable unnatural amino acid.

Future Directions and Emerging Research Avenues

Integration with Advanced Synthetic Biology Platforms

The site-specific incorporation of non-canonical amino acids (ncAAs) like 4-Bromo-L-phenylalanine into proteins is a cornerstone of modern synthetic biology, enabled by the technology of genetic code expansion. acs.orgresearchgate.net This process relies on engineered aminoacyl-tRNA synthetase (aaRS)/tRNA pairs that are orthogonal to the host cell's natural translational machinery. addgene.orgcam.ac.uk For this compound, researchers have successfully utilized evolved pyrrolysyl-tRNA synthetase (PylRS)-tRNA(CUA) pairs to incorporate it at specific sites in proteins in response to the amber stop codon (UAG) in E. coli. nih.govresearchgate.net

Future efforts in this area are aimed at enhancing the efficiency and fidelity of this compound incorporation in a wider range of organisms, including eukaryotic cells and multicellular organisms. cam.ac.uk A significant challenge lies in the polyspecificity of many engineered tRNA synthetases, which can recognize and incorporate multiple ncAAs. nih.gov Current research is focused on the directed evolution of aaRS variants with improved selectivity for this compound to ensure the production of homogenous proteins. nih.gov

Advanced synthetic biology platforms are also being developed to move beyond simple incorporation and towards the creation of complex biological circuits and materials that utilize the unique properties of this compound. This includes the development of organisms that can biosynthesize this compound in situ, reducing the need to supply it in the growth media and enabling the creation of more autonomous synthetic life forms.

| Platform Component | Role in this compound Integration | Key Research Focus |

| Orthogonal Translation System | Enables the site-specific incorporation of this compound into a target protein. | Improving the efficiency and orthogonality of the aaRS/tRNA pair in diverse organisms. |

| Engineered aaRS | Recognizes and charges this compound onto its cognate tRNA. | Enhancing the specificity of the synthetase for this compound over other canonical and non-canonical amino acids. |

| Modified Gene of Interest | Contains a unique codon (e.g., UAG) at the desired position for this compound insertion. | Optimizing codon usage and context to maximize incorporation efficiency. |

| Host Organism | Provides the cellular machinery for protein synthesis. | Expanding the range of host organisms (prokaryotic and eukaryotic) capable of incorporating this compound. |

High-Throughput Screening for Novel Biocatalysts

The development of novel biocatalysts with the ability to synthesize or modify compounds containing this compound is a significant area of emerging research. Directed evolution is a powerful technique for engineering enzymes with new or enhanced functionalities. nih.govrcsb.org This process involves generating large libraries of enzyme variants through mutagenesis and then screening them for the desired activity. mpg.deyoutube.com

High-throughput screening (HTS) methods are essential for efficiently searching through these vast libraries. nih.gov For this compound, HTS assays can be designed to detect the production of specific molecules or the modification of substrates containing this amino acid. For example, a colorimetric or fluorescent assay could be developed to identify enzyme variants that can catalyze a particular reaction involving this compound.

Future research will likely focus on the development of more sophisticated HTS platforms, such as those based on fluorescence-activated cell sorting (FACS) or microfluidics, to accelerate the discovery of novel biocatalysts. These biocatalysts could be used for the enantiomerically pure synthesis of this compound and its derivatives, or for creating new bioactive peptides and proteins with enhanced properties. rsc.org The evolution of enzymes that can perform novel carbon-halogen bond-forming or-breaking reactions will be of particular interest.

| Screening Method | Principle | Application for this compound Biocatalyst Discovery |

| Colorimetric/Fluorometric Assays | Enzyme activity is linked to the production of a colored or fluorescent product. | Screening for enzymes that can synthesize or modify this compound-containing compounds. |

| Fluorescence-Activated Cell Sorting (FACS) | Cells expressing active enzyme variants are sorted based on a fluorescent signal. | High-throughput screening of large mutant libraries for improved biocatalytic activity. |

| Microfluidics | Miniaturized reaction platforms for screening millions of variants with minimal reagent consumption. | Ultra-high-throughput screening for the discovery of rare and highly active biocatalysts. |

| LC-MS/GC-MS Based Screening | Direct detection of product formation by mass spectrometry. | Accurate and sensitive screening for a wide range of enzymatic reactions involving this compound. |

Exploration of New Bioorthogonal Reaction Chemistries

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govnih.gov The development of new bioorthogonal reactions is a rapidly growing field with significant implications for chemical biology. nih.goveurjchem.com The bromine atom in this compound provides a chemical handle that can potentially participate in novel bioorthogonal reactions.

While reactions involving azides and alkynes, such as the Staudinger ligation and strain-promoted azide-alkyne cycloaddition (SPAAC), are well-established, there is a growing interest in expanding the repertoire of bioorthogonal chemistries. eurjchem.comresearchgate.netresearchgate.net The carbon-bromine bond in this compound could be a substrate for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings, adapted for biological conditions. researchgate.net

Future research in this area will focus on designing and optimizing new bioorthogonal reactions that are specific for the bromo-phenyl group of this compound. nih.govresearchgate.net This would enable the site-specific modification of proteins containing this amino acid with a wide range of probes, drugs, and other functional molecules. health-articles.net The development of such chemistries would provide powerful new tools for studying protein function, tracking their localization within cells, and constructing novel protein-based therapeutics and materials.

| Bioorthogonal Reaction Type | Description | Potential Application with this compound |

| Staudinger Ligation | Reaction between an azide (B81097) and a phosphine. | Could be used in conjunction with other bioorthogonal reactions for multi-target labeling. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free click chemistry reaction between a cyclooctyne (B158145) and an azide. | A well-established method that could be used orthogonally to new chemistries developed for this compound. |

| Inverse Electron-Demand Diels-Alder (IEDDA) | Reaction between a tetrazine and a strained alkene or alkyne. | Known for its fast reaction kinetics, it could be part of a multi-component labeling strategy. nih.gov |

| Palladium-Catalyzed Cross-Coupling | Reactions like Suzuki-Miyaura or Sonogashira that form carbon-carbon bonds. | The C-Br bond in this compound could serve as a handle for these reactions under biocompatible conditions. |

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-L-phenylalanine, and how can enantiomeric purity be ensured?

this compound is typically synthesized via asymmetric phase-transfer catalysis (PTC) using tert-butyl glycinate-benzophenone Schiff base and cinchona alkaloid-derived catalysts. Key parameters include catalyst stability under reaction conditions and the order of reagent addition to maintain enantioselectivity (>95% ee). Post-synthesis, chiral HPLC or circular dichroism (CD) spectroscopy should be used to verify purity . For brominated analogs, solid-phase peptide synthesis (SPPS) allows direct incorporation into peptides, as demonstrated with photoreactive derivatives like 4-Benzoyl-L-phenylalanine .

Q. How should researchers address discrepancies in reported solubility and stability data for this compound?

Conflicting solubility data (e.g., reports slight solubility in water with heating, while cites methanol as a solvent) may arise from polymorphic forms or hydration states. Researchers should:

- Characterize batches via X-ray diffraction (XRD) and dynamic vapor sorption (DVS) to identify crystalline forms.

- Use standardized protocols (e.g., OECD 105) for solubility testing under controlled pH and temperature.

- Monitor degradation via LC-MS under storage conditions (e.g., RT vs. 0–6°C) to assess hygroscopicity .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- Structural confirmation : High-resolution mass spectrometry (HRMS) and H/C NMR (e.g., δ ~7.3 ppm for aromatic protons, δ ~3.8 ppm for β-CH).

- Purity assessment : Reverse-phase HPLC with UV detection at 254 nm.

- Thermal stability : Differential scanning calorimetry (DSC) to identify decomposition peaks near 265°C .

Advanced Research Questions

Q. How does this compound function in organocatalysis, and how does its halogen-bonding propensity compare to iodinated or fluorinated analogs?

In aqueous organocatalysis, this compound exhibits weak halogen-bond (XB) donor activity compared to 4-Iodo-L-phenylalanine (I-Phe), which enhances polarizability. Kinetic studies show that Br-Phe reduces catalytic efficiency in bis(heterocycle)methane synthesis by ~40% compared to I-Phe, as measured by initial reaction rates. Researchers should pair kinetic assays with X-ray crystallography to map halogen-bond interactions and optimize catalyst design .

Q. Can this compound derivatives be used to estimate boron concentrations in boron neutron capture therapy (BNCT)?

While this compound itself is not a BNCT agent, its structural analogs (e.g., F-FBPA) are PET tracers for non-invasive boron quantification. Key steps:

- Validate transport mechanisms via competitive inhibition assays with L-type amino acid transporter (LAT1) blockers.

- Correlate F-FBPA uptake (SUVmax) with B-BPA biodistribution in xenograft models (R > 0.9, p < 0.01) .

Q. What methodological considerations are critical when designing comparative studies of halogenated phenylalanines in peptide-based drug discovery?

- Synthetic compatibility : Bromine’s steric bulk may require SPPS coupling reagents like HATU instead of HBTU.

- Biological activity screening : Use radiolabeled C-Br-Phe to track cellular uptake vs. F-Phe (fluorinated) or Tyr (hydroxylated).

- Structural modeling : Density functional theory (DFT) to predict halogen-bond strengths and peptide conformational impacts .

Contradictory Data Resolution

Q. How can researchers resolve conflicting reports on the toxicity of this compound?

lists it as toxic (Risk Phrase R25), while omits toxicity data. Recommended actions:

- Conduct acute toxicity assays (OECD 423) in rodents, monitoring LD and histopathology.

- Compare with structurally similar compounds (e.g., 4-Chloro-L-phenylalanine) to establish structure–toxicity relationships.

- Verify regulatory status via REACH Annex XVII restrictions .

Methodological Best Practices

- Storage : Aliquot and store at 0–6°C in inert atmospheres to prevent bromine loss or oxidation .

- Handling : Use N95 masks and nitrile gloves; avoid skin contact due to potential sensitization .

- Data validation : Cross-reference physicochemical properties (e.g., density: 1.588 g/cm) with NIST Standard Reference Data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.